4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C16H20N2O3S. This compound features a butoxy group attached to a benzenesulfonamide moiety, which is further substituted with a pyridin-2-ylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine-protein kinase involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Biochemical Pathways
Given the target, it can be inferred that the compound may influence pathways involving mapk14, which plays a crucial role in the map kinase signal transduction pathway .
Result of Action
Given the target, it can be inferred that the compound may influence cellular processes such as proliferation, differentiation, migration, and programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.
Attachment of the pyridin-2-ylmethyl group: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridin-2-ylmethyl group to the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the pyridin-2-ylmethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides or pyridines.
Scientific Research Applications
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar biological activities.
Biphenyl-4-sulfonamides: These compounds have a similar sulfonamide core and are used in similar applications
Uniqueness
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its butoxy group, pyridin-2-ylmethyl group, and benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-7-9-16(10-8-15)22(19,20)18-13-14-6-4-5-11-17-14/h4-11,18H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLGSQWAAZQUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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